molecular formula C11H10Cl3NO2 B5102568 (Z)-3-amino-4,4,4-trichloro-1-(2-hydroxy-5-methylphenyl)but-2-en-1-one

(Z)-3-amino-4,4,4-trichloro-1-(2-hydroxy-5-methylphenyl)but-2-en-1-one

Cat. No.: B5102568
M. Wt: 294.6 g/mol
InChI Key: OALCLGPSDBJKFR-YHYXMXQVSA-N
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Description

(Z)-3-amino-4,4,4-trichloro-1-(2-hydroxy-5-methylphenyl)but-2-en-1-one is a synthetic organic compound characterized by its unique structure, which includes an amino group, trichloromethyl group, and a hydroxyphenyl group

Properties

IUPAC Name

(Z)-3-amino-4,4,4-trichloro-1-(2-hydroxy-5-methylphenyl)but-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl3NO2/c1-6-2-3-8(16)7(4-6)9(17)5-10(15)11(12,13)14/h2-5,16H,15H2,1H3/b10-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALCLGPSDBJKFR-YHYXMXQVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)C=C(C(Cl)(Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)O)C(=O)/C=C(/C(Cl)(Cl)Cl)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-amino-4,4,4-trichloro-1-(2-hydroxy-5-methylphenyl)but-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-5-methylbenzaldehyde and trichloroacetonitrile.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate product.

    Amination: The intermediate product is then subjected to amination using ammonia or an amine source to introduce the amino group.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain (Z)-3-amino-4,4,4-trichloro-1-(2-hydroxy-5-methylphenyl)but-2-en-1-one in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-amino-4,4,4-trichloro-1-(2-hydroxy-5-methylphenyl)but-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The trichloromethyl group can be reduced to a methyl group under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can be employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of methyl-substituted derivatives.

    Substitution: Formation of various substituted amines or amides.

Scientific Research Applications

(Z)-3-amino-4,4,4-trichloro-1-(2-hydroxy-5-methylphenyl)but-2-en-1-one has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: Utilization in the synthesis of novel polymers or materials with unique properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects in various disease models.

    Industrial Applications: Use as an intermediate in the synthesis of other valuable compounds or materials.

Mechanism of Action

The mechanism of action of (Z)-3-amino-4,4,4-trichloro-1-(2-hydroxy-5-methylphenyl)but-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or modulating receptor function. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-amino-4,4,4-trichloro-1-(2-hydroxyphenyl)but-2-en-1-one: Lacks the methyl group on the phenyl ring.

    (Z)-3-amino-4,4,4-trichloro-1-(2-hydroxy-4-methylphenyl)but-2-en-1-one: Methyl group is positioned differently on the phenyl ring.

Uniqueness

(Z)-3-amino-4,4,4-trichloro-1-(2-hydroxy-5-methylphenyl)but-2-en-1-one is unique due to the specific positioning of the hydroxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness may result in distinct properties and applications compared to similar compounds.

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